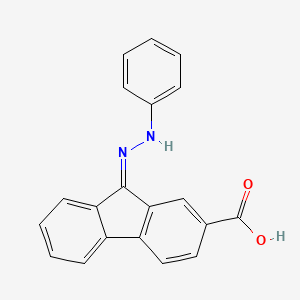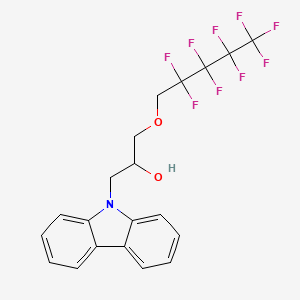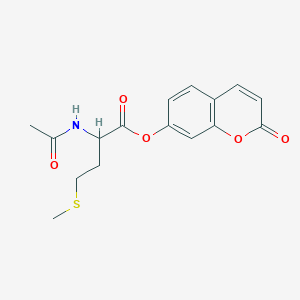![molecular formula C21H25Cl3N2O B11985092 4-tert-butyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11985092.png)
4-tert-butyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-TERT-BUTYL-N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYL-PHENYLAMINO)-ETHYL)-BENZAMIDE is a synthetic organic compound It is characterized by its complex structure, which includes a tert-butyl group, a trichloroethyl group, and a dimethylphenylamino group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYL-PHENYLAMINO)-ETHYL)-BENZAMIDE typically involves multiple steps:
Formation of the tert-butyl group: This can be achieved through the alkylation of a benzene derivative with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the trichloroethyl group: This step may involve the reaction of a suitable precursor with trichloroacetyl chloride under basic conditions.
Attachment of the dimethylphenylamino group: This can be done through a nucleophilic substitution reaction where a dimethylphenylamine derivative reacts with an appropriate electrophile.
Formation of the benzamide core: The final step involves the condensation of the intermediate with benzoyl chloride or a similar reagent under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylphenylamino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the trichloroethyl group, potentially converting it to a dichloroethyl or monochloroethyl group.
Substitution: The benzamide core and the aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various chlorinated ethyl derivatives.
Aplicaciones Científicas De Investigación
4-TERT-BUTYL-N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYL-PHENYLAMINO)-ETHYL)-BENZAMIDE may have several scientific research applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.
Industry: Use in the production of advanced materials or as a specialty chemical in various industrial processes.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular pathways involved would vary based on the biological context and the specific targets of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-TERT-BUTYL-N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYL-PHENYLAMINO)-ETHYL)-BENZAMIDE: can be compared to other benzamide derivatives, such as:
Uniqueness
The uniqueness of 4-TERT-BUTYL-N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYL-PHENYLAMINO)-ETHYL)-BENZAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This could make it particularly valuable in applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C21H25Cl3N2O |
|---|---|
Peso molecular |
427.8 g/mol |
Nombre IUPAC |
4-tert-butyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide |
InChI |
InChI=1S/C21H25Cl3N2O/c1-13-6-7-14(2)17(12-13)25-19(21(22,23)24)26-18(27)15-8-10-16(11-9-15)20(3,4)5/h6-12,19,25H,1-5H3,(H,26,27) |
Clave InChI |
GMMXKHSIYZUCJA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Naphthyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985015.png)




![4-Nitrobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11985035.png)
![Isopropyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11985040.png)


![4-benzyl-N-[(E)-(2,3,4-trimethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11985056.png)


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11985094.png)
![N-{4-[(4E)-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B11985101.png)
